molecular formula C19H17FN4OS B5225779 N-{4-[5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide

N-{4-[5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide

Cat. No. B5225779
M. Wt: 368.4 g/mol
InChI Key: XBMCZXJTRQTBRS-UHFFFAOYSA-N
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Description

N-{4-[5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide, also known as AMTB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AMTB is a selective inhibitor of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is involved in various physiological and pathological processes.

Mechanism of Action

N-{4-[5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide selectively inhibits the TRPA1 ion channel by binding to its intracellular N-terminal domain. The TRPA1 ion channel is involved in various physiological and pathological processes, including pain sensation, inflammation, and oxidative stress. Therefore, N-{4-[5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide's selective inhibition of TRPA1 has been studied for its potential therapeutic effects in these conditions.
Biochemical and Physiological Effects:
N-{4-[5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide's selective inhibition of TRPA1 has been shown to reduce pain and inflammation in various animal models. Additionally, N-{4-[5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Furthermore, N-{4-[5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide has been shown to reduce oxidative stress and improve respiratory function in animal models of respiratory diseases.

Advantages and Limitations for Lab Experiments

N-{4-[5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide's selective inhibition of TRPA1 makes it a valuable tool for studying the role of TRPA1 in various physiological and pathological processes. However, N-{4-[5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide's specificity for TRPA1 should be carefully evaluated to avoid off-target effects. Additionally, N-{4-[5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide's pharmacokinetic and pharmacodynamic properties should be carefully evaluated to ensure its suitability for in vivo experiments.

Future Directions

N-{4-[5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide's potential therapeutic applications in various diseases, including pain, inflammation, respiratory diseases, and cancer, warrant further investigation. Additionally, the development of more selective and potent TRPA1 inhibitors could lead to the development of more effective therapeutic agents for these conditions. Furthermore, the role of TRPA1 in various physiological and pathological processes, including pain sensation, inflammation, and oxidative stress, should be further investigated to better understand its potential therapeutic applications.

Synthesis Methods

N-{4-[5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide can be synthesized using a multistep process that involves the reaction of 4-nitrophenylhydrazine with 2-fluorobenzoyl chloride to obtain 4-nitrophenyl 2-fluorobenzoate. The obtained compound is then reacted with allyl mercaptan and sodium hydride to yield 4-(allylthio)phenyl 2-fluorobenzoate. Finally, the obtained compound is reacted with sodium azide and copper (I) iodide to obtain N-{4-[5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide.

Scientific Research Applications

N-{4-[5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, respiratory diseases, and cancer. The TRPA1 ion channel is involved in various physiological and pathological processes, including pain sensation, inflammation, and oxidative stress. Therefore, N-{4-[5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide's selective inhibition of TRPA1 has been studied for its potential therapeutic effects in these conditions.

properties

IUPAC Name

2-fluoro-N-[4-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4OS/c1-3-12-26-19-23-22-17(24(19)2)13-8-10-14(11-9-13)21-18(25)15-6-4-5-7-16(15)20/h3-11H,1,12H2,2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMCZXJTRQTBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC=C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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